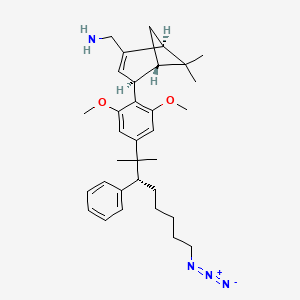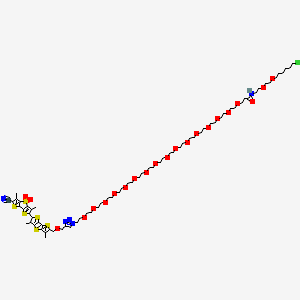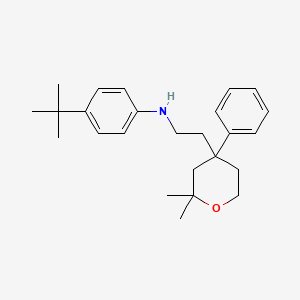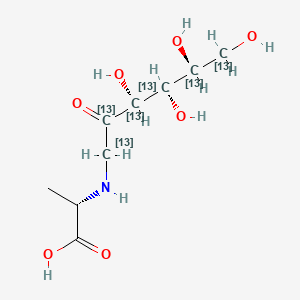
Cy3-PEG7-SCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy3-PEG7-SCO is a dye derivative of Cyanine 3 (Cy3) containing seven polyethylene glycol (PEG) units. This compound features a SCO group that can covalently bond to amino groups, making it particularly useful for reacting with amino acid residues of proteins or peptides, especially lysine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cy3-PEG7-SCO is synthesized by attaching seven PEG units to the Cyanine 3 dye. The SCO group is then introduced, which can covalently bond to amino groups. The synthesis involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput purification systems. The process ensures high purity and consistency, which is crucial for its applications in scientific research .
Analyse Chemischer Reaktionen
Types of Reactions
Cy3-PEG7-SCO primarily undergoes substitution reactions where the SCO group reacts with amino groups of proteins or peptides. This reaction forms a stable covalent bond, making it useful for labeling and detection purposes .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include amino acids, peptides, and proteins. The reactions are typically carried out under mild conditions to preserve the integrity of the biological molecules .
Major Products
The major products formed from these reactions are this compound-labeled proteins or peptides. These labeled molecules are used in various analytical and diagnostic applications .
Wissenschaftliche Forschungsanwendungen
Cy3-PEG7-SCO has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Cy3-PEG7-SCO involves the covalent bonding of the SCO group to the amino groups of proteins or peptides. This bonding forms a stable complex that can be detected using fluorescence techniques. The molecular targets are typically lysine residues on proteins or peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy3-PEG4-SCO: Similar to Cy3-PEG7-SCO but contains four PEG units.
Cy5-PEG7-SCO: A derivative of Cyanine 5 (Cy5) with seven PEG units.
Cy3-PEG7-NHS: Contains an N-hydroxysuccinimide (NHS) ester group instead of the SCO group.
Uniqueness
This compound is unique due to its combination of seven PEG units and the SCO group, which provides enhanced solubility and specific reactivity with amino groups. This makes it particularly useful for labeling and detecting proteins and peptides in complex biological samples .
Eigenschaften
Molekularformel |
C55H81ClN4O10 |
|---|---|
Molekulargewicht |
993.7 g/mol |
IUPAC-Name |
cyclooct-2-yn-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C55H80N4O10.ClH/c1-54(2)46-21-13-15-23-48(46)58(5)50(54)25-18-26-51-55(3,4)47-22-14-16-24-49(47)59(51)30-17-9-12-27-52(60)56-28-31-62-33-35-64-37-39-66-41-43-68-44-42-67-40-38-65-36-34-63-32-29-57-53(61)69-45-19-10-7-6-8-11-20-45;/h13-16,18,21-26,45H,6-10,12,17,19,27-44H2,1-5H3,(H-,56,57,60,61);1H |
InChI-Schlüssel |
RPCCUISPECJLCA-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide](/img/structure/B12369017.png)



![sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate](/img/structure/B12369049.png)




![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)


![2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid](/img/structure/B12369107.png)

